Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
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Overview
Description
Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful for treating various disorders . .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been reported to show antiviral activity . .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate interacts with various enzymes, proteins, and other biomolecules. It has been used in the synthesis of 2-phenylthiomethyl-indole derivatives, which are a class of 5-lipoxygenase (5-LO) inhibitors
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being explored.
Preparation Methods
The synthesis of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions. The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Similar in structure but with an ethyl group instead of a methyl group, showing different biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral activity against a broad range of viruses.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting biological activities.
Properties
IUPAC Name |
methyl 5-hydroxy-1,2-dimethylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-11(12(15)16-3)9-6-8(14)4-5-10(9)13(7)2/h4-6,14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPMSTFUJJHJRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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